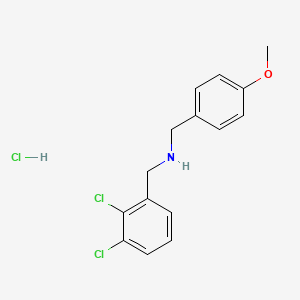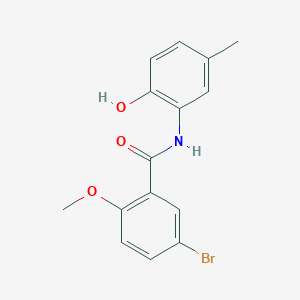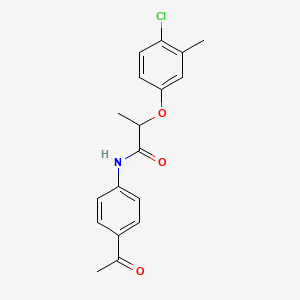![molecular formula C18H29ClN2O B4402077 1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402077.png)
1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Overview
Description
1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. This compound is also known as A-366, and it belongs to the class of piperazine derivatives.
Mechanism of Action
The mechanism of action of A-366 involves its interaction with the EZH2 enzyme, which is involved in the regulation of gene expression. A-366 inhibits the activity of EZH2, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity and glucose metabolism. In neurological research, A-366 has been shown to enhance the activity of the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
A-366 has been shown to have various biochemical and physiological effects, depending on the research application. In cancer research, A-366 has been found to inhibit the activity of EZH2, leading to the suppression of cancer cell growth. In diabetes research, A-366 has been shown to improve insulin sensitivity and glucose metabolism by targeting the PPARγ pathway. In neurological research, A-366 has been found to enhance memory and learning by modulating the activity of the NMDA receptor.
Advantages and Limitations for Lab Experiments
A-366 has several advantages for lab experiments, including its high potency and selectivity for the EZH2 enzyme, its ability to cross the blood-brain barrier, and its low toxicity. However, A-366 also has some limitations, including its limited solubility in water and its potential off-target effects on other enzymes.
Future Directions
There are several future directions for the research on A-366, including the development of more potent and selective EZH2 inhibitors, the investigation of the potential therapeutic effects of A-366 on other diseases, such as inflammatory disorders and cardiovascular diseases, and the exploration of the molecular mechanisms underlying the effects of A-366 on memory and learning. Additionally, the development of new formulations and delivery methods for A-366 could improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, A-366 is a promising compound that has been extensively studied for its potential therapeutic effects on various diseases. Its mechanism of action involves the inhibition of EZH2 and the modulation of various biochemical and physiological pathways. A-366 has several advantages for lab experiments, but also some limitations. Future research on A-366 could lead to the development of new treatments for cancer, diabetes, and neurological disorders.
Scientific Research Applications
A-366 has been extensively studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurological disorders. In cancer research, A-366 has been shown to inhibit the growth of cancer cells by targeting the histone methyltransferase enzyme EZH2. In diabetes research, A-366 has been found to improve insulin sensitivity and glucose metabolism. In neurological research, A-366 has been shown to enhance memory and learning in animal models.
properties
IUPAC Name |
1-[2-(2,6-dimethyl-4-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-5-6-17-13-15(2)18(16(3)14-17)21-12-11-20-9-7-19(4)8-10-20;/h5,13-14H,1,6-12H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBOPAFCLFCZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCN(CC2)C)C)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4402005.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4402012.png)
![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)



![{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4402075.png)

![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
